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Trimethoxymethane

Dehydrating agent Water scavenger Polyurethane coatings

Trimethoxymethane (trimethyl orthoformate, TMOF), with the formula HC(OCH₃)₃ and molecular weight 106.12 g/mol, is the simplest and most commercially significant orthoester. A colorless, flammable liquid with a boiling point of 101–102 °C, density of 0.97 g/mL at 25 °C, and flash point of 13 °C (closed cup), TMOF is recognized alongside triethyl orthoformate (TEOF) as one of the two orthoformates of greatest economic importance, serving as a critical synthesis building block for pharmaceuticals, plant protection agents, coatings, and fragrances.

Molecular Formula C4H10O3
Molecular Weight 106.12 g/mol
CAS No. 149-73-5
Cat. No. B044869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoxymethane
CAS149-73-5
SynonymsMethoxymethylal;  Methyl Orthoformate;  NSC 147479;  Orthoformic Acid Methyl Ester;  Perma-Flo OF;  Trimethoxymethane
Molecular FormulaC4H10O3
Molecular Weight106.12 g/mol
Structural Identifiers
SMILESCOC(OC)OC
InChIInChI=1S/C4H10O3/c1-5-4(6-2)7-3/h4H,1-3H3
InChIKeyPYOKUURKVVELLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ETHANOL, IN ETHER

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoxymethane (Trimethyl Orthoformate, CAS 149-73-5): Procurement-Ready Baseline for the Simplest Orthoester


Trimethoxymethane (trimethyl orthoformate, TMOF), with the formula HC(OCH₃)₃ and molecular weight 106.12 g/mol, is the simplest and most commercially significant orthoester . A colorless, flammable liquid with a boiling point of 101–102 °C, density of 0.97 g/mL at 25 °C, and flash point of 13 °C (closed cup), TMOF is recognized alongside triethyl orthoformate (TEOF) as one of the two orthoformates of greatest economic importance, serving as a critical synthesis building block for pharmaceuticals, plant protection agents, coatings, and fragrances [1]. Its defining structural feature—three methoxy groups attached to a single central carbon—enables dual functionality as both a protected formyl equivalent and a stoichiometric water scavenger, releasing methyl formate and methanol upon hydrolysis .

Why Trimethoxymethane Cannot Be Simply Interchanged with Triethyl Orthoformate or Other Orthoesters


Although TMOF and its closest analog triethyl orthoformate (TEOF, CAS 122-51-0) are frequently listed together as orthoformate reagents, their physical property differences produce non-overlapping fitness for specific process conditions and applications [1]. TMOF boils at 101–102 °C versus 146 °C for TEOF—a 44 °C gap that decisively impacts distillation energy cost, thermal exposure of sensitive products, and solvent recovery strategy . The molecular weight difference (106.12 vs. 148.20 g/mol) means TMOF delivers approximately 28% greater dehydrating capacity per unit mass, a critical factor in coating formulations and large-scale reactions where reagent mass efficiency translates directly to procurement cost [2]. Furthermore, TMOF generates methanol as the alcohol by-product upon hydrolysis, whereas TEOF generates ethanol—a distinction that influences downstream solvent compatibility, azeotrope formation, and regulatory VOC classification [1]. These quantifiable divergences mean that TMOF and TEOF are not drop-in replacements; selection must be driven by process-specific quantitative criteria, as detailed below.

Trimethoxymethane (TMOF) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Dehydrating Mass Efficiency: TMOF Requires ~28% Less Mass Than TEOF per Mole of Water Scavenged

In stoichiometric water-scavenging applications, TMOF (MW 106.12 g/mol) consumes one equivalent of water to generate methyl formate and two equivalents of methanol, whereas TEOF (MW 148.20 g/mol) consumes one equivalent of water to generate ethyl formate and ethanol. Per mole of water removed, TMOF requires 106.12 g versus 148.20 g for TEOF—a 28.4% mass efficiency advantage [1]. This translates directly to reduced reagent mass per batch in polyurethane and epoxy coating dehydration formulations, where orthoformates are added to prevent moisture-induced premature hardening . For a process requiring removal of 1 kg of water, approximately 5.89 kg of TMOF versus 8.23 kg of TEOF is required, representing a 2.34 kg reduction in reagent consumption per kg of water scavenged.

Dehydrating agent Water scavenger Polyurethane coatings

Boiling Point Differential of 44 °C vs. Triethyl Orthoformate Enables Milder Distillation and Lower Thermal Exposure

TMOF exhibits a boiling point of 101–102 °C at atmospheric pressure (1013 hPa), compared to 146 °C for TEOF—a 44–45 °C differential . This substantially lower boiling point permits distillation-based purification and solvent recovery at significantly reduced energy input and with lower thermal stress on heat-sensitive co-products or intermediates. The vapor pressure of TMOF at 20 °C is 23.5 mmHg (3.13 kPa) versus only 2.9 mmHg (0.39 kPa) for TEOF, meaning TMOF is over 8× more volatile at ambient temperature, facilitating vacuum-assisted removal under milder conditions . Conversely, the higher flash point of TEOF (30–35 °C) compared to TMOF (13 °C) means TMOF requires more stringent flammability controls during distillation, representing a trade-off that must be evaluated per process safety context .

Distillation Process engineering Solvent recovery

Anhydrous Purity Specification: TMOF Achieves 99.8% (GC) with ≤0.002% Water vs. TEOF at 97.5–98% with ≤0.003–0.005% Water

Commercially available anhydrous TMOF is routinely supplied at ≥99.8% purity by GC with water content ≤0.002% (Karl Fischer titration, 100 mL package) and evaporation residue ≤0.0005% [1]. In comparison, the highest-grade anhydrous TEOF is typically specified at ≥97.5–98.0% purity (GC) with water content ≤0.003% (100 mL pkg) or, from certain suppliers, ≤0.1% water . The approximately ten-fold difference in specified water content (≤0.002% vs. ≤0.1% for standard grades) is consequential for moisture-sensitive reactions where the orthoformate itself functions as both reagent and in situ desiccant—excess water carried in with the reagent directly consumes stoichiometric orthoformate capacity before the intended reaction begins, reducing effective yield and requiring compensatory overcharge.

Purity specification Anhydrous grade Moisture-sensitive synthesis

Combustion Reactivity: Trimethoxymethane Oxidizes at Lower Temperatures than Linear OME2 and Exhibits Higher Reactivity via Unimolecular Decomposition at Elevated Temperatures

A comparative flow reactor study of trimethoxymethane (TMM, i.e., TMOF) and its linear branched isomer oxymethylene ether 2 (OME2, CH₃O–CH₂O–CH₂O–CH₃) demonstrated that the two ethers exhibit markedly different reactivity profiles, with trimethoxymethane reacting at lower temperatures [1]. A complementary shock-tube and kinetic modeling study further established that at low temperatures TMM is primarily consumed via H-atom abstraction by ȮH radicals followed by β-scission, while at higher temperatures a significant fraction of TMM is consumed via unimolecular decomposition, leading to higher reactivity compared to OME2 [2]. At fuel-rich shock-tube conditions, the kinetic model underestimated TMM reactivity by up to 60%, indicating an exceptionally reactive combustion pathway not fully captured by standard OME kinetic schemes [2]. Ignition delay times were validated at 20 and 40 bar across fuel-lean, stoichiometric, and fuel-rich conditions, and laminar burning velocities were measured over a range of fuel/air ratios, with good agreement between model predictions and experimental data under most conditions [2].

Combustion Biofuel OME Oxymethylene ether

Fuel Cell Safety Profile: TMOF Offers Higher Boiling Point, Higher Flash Point, and Lower Toxicity than Methanol as a Liquid Fuel

In direct-oxidation liquid-feed fuel cell evaluations, trimethoxymethane (TMM/TMOF) was directly compared against methanol as a benchmark fuel. The study explicitly concludes that 'DMM and more particularly TMM may present some logistical advantages over that of methanol, such as possessing a higher boiling point, higher flash point, and lower toxicity' [1][2]. Quantitatively, TMOF boils at 101–102 °C versus 64.7 °C for methanol (Δ ≈ 36 °C), and exhibits a flash point of 13 °C (closed cup) versus 9.7 °C for methanol (Δ ≈ 3.3 °C) . The lower vapor pressure of TMOF relative to methanol at equivalent temperatures further reduces evaporative emissions and flammable vapor formation during fuel handling. However, the study also notes that the overall electrochemical performance of TMM was inferior to methanol under typical fuel cell operating conditions (60–100 °C), with 1.0 M methanol delivering better current–voltage response at low current densities compared with all TMM concentrations studied at 90 °C [1]. Sustained direct electrochemical oxidation of aqueous TMM solutions at high current densities (>750 mA cm⁻² for 0.5–1.0 M solutions) was nonetheless demonstrated in both half-cells and liquid-feed polymer electrolyte fuel cells [3].

Direct oxidation fuel cell Liquid fuel Safety

Global Market Scale: TMOF Market Valued at USD 0.99–1.2 Billion (2024) with 5.5–7.2% CAGR Driven by Pharmaceutical and Coatings Demand

Multiple independent market analyses converge on a global TMOF market valuation in the range of USD 0.99–1.2 billion for 2024, with projected compound annual growth rates of 5.5–7.2% through 2030–2033, driven primarily by pharmaceutical intermediate demand (vitamin B1, sulfa drugs, antibiotics) and expanding use as a polyurethane/epoxy coating dehydrating agent [1][2]. Major Chinese manufacturers operate individual production capacities ranging from 3,000 to 12,000 metric tons per year for TMOF, with some facilities co-producing TEOF at capacities of 6,000–10,000 tons/year [3]. The existence of dedicated, large-scale manufacturing infrastructure—distinct from and in parallel with TEOF production lines—ensures supply chain resilience and competitive bulk pricing: indicative Chinese bulk pricing for industrial-grade TMOF (99% min.) was approximately USD 28/kg (180 kg drum) as of late 2025 [4], with anhydrous research-grade (99.8%) commanding a premium at approximately USD 83/100 mL to USD 205/L from global laboratory suppliers [5].

Market size Supply chain Industrial procurement

Trimethoxymethane (TMOF) Best-Fit Research and Industrial Application Scenarios Derived from Quantitative Evidence


Pharmaceutical Intermediate Manufacturing: Vitamin B1, Sulfa Drugs, and Antibiotic Synthesis

TMOF serves as a critical C₁ building block in the industrial synthesis of vitamin B1 (thiamine), sulfadiazine, pipemidic acid, and various antibiotic intermediates, where it acts as a formylating agent introducing the formyl (HC=O) equivalent [1]. The compound's certified anhydrous purity of ≥99.8% (GC) with water ≤0.002% [see Section 3, Evidence Item 3] is essential for these multi-step pharmaceutical syntheses, where trace water can hydrolyze the orthoester before it reacts with the intended nucleophilic substrate, reducing yield and generating methanol and methyl formate as contaminants. The global TMOF market growth of 5.5–7.2% CAGR is substantially driven by expanding pharmaceutical intermediate demand [see Section 3, Evidence Item 6], making supply continuity a critical procurement consideration for pharma manufacturers.

Polyurethane and Epoxy Coating Dehydration: Preventing Moisture-Induced Hardening

In polyurethane and epoxy coating formulations—particularly for moisture-cure systems applied in humid environments—TMOF is added as a stoichiometric water scavenger that prevents premature hardening caused by hydration . The 28.4% mass efficiency advantage of TMOF over TEOF per mole of water scavenged [see Section 3, Evidence Item 1] directly reduces the weight of additive required per kilogram of coating formulation. For a large-scale coating operation consuming metric tons of dehydrating agent annually, this mass differential translates to lower procurement volume, reduced shipping weight, and smaller inventory footprint—concrete total-cost-of-ownership advantages favoring TMOF over TEOF in this application.

Aldehyde Protection as Dimethyl Acetals in Multi-Step Organic Synthesis

TMOF is the reagent of choice for chemoselective protection of aldehydes as their dimethyl acetals under mild Lewis acid catalysis (e.g., Ce(OTf)₃, TMSCl, HBF₄-SiO₂), with reported yields of 90–99% for diverse aromatic and aliphatic aldehydes at room temperature in 1–10 minutes . Critically, under microwave-assisted conditions with TMSCl or AlCl₃ catalysis, TMOF selectively protects aldehydes while leaving ketones untouched—a chemoselectivity profile that is essential when both functional groups are present in the same substrate [2]. The dimethyl acetals generated are more readily deprotected under mild acidic conditions compared to the corresponding diethyl acetals from TEOF, offering an additional practical advantage in synthetic route design.

Alternative Liquid Fuel Research: Direct-Oxidation Fuel Cells and Oxygenated Fuel-Additive Combustion Studies

TMOF (studied as trimethoxymethane, TMM) has been validated as a novel oxygenated fuel for direct-oxidation liquid-feed polymer electrolyte fuel cells, demonstrating sustained electro-oxidation at high current densities (>750 mA cm⁻²) at Pt–Ru electrodes [3]. For combustion research programs, TMOF's branched orthoester structure produces a reactivity profile distinct from linear oxymethylene ethers (OMEs), with lower-temperature oxidation onset and a unique unimolecular decomposition pathway that enhances reactivity at elevated temperatures [see Section 3, Evidence Item 4]. Its logistical safety advantages—36 °C higher boiling point, 3.3 °C higher flash point, and lower toxicity than methanol—make it a candidate for fuel cell systems where handling safety is a design priority, even though peak electrochemical power density remains inferior to methanol [see Section 3, Evidence Item 5].

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